4-(4-Bromo-3-fluorophenyl)morpholine

Beschreibung

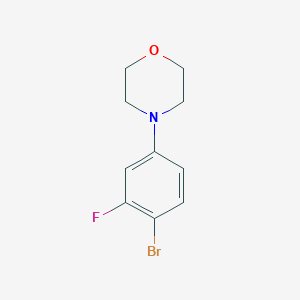

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-bromo-3-fluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEZXWMILXKGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621332 | |

| Record name | 4-(4-Bromo-3-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279261-83-5 | |

| Record name | 4-(4-Bromo-3-fluorophenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=279261-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-3-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Bromo 3 Fluorophenyl Morpholine and Analogues

Established Strategies for Morpholine (B109124) Ring Synthesis

The construction of the morpholine core is a well-established area of heterocyclic chemistry, with several reliable methods available to synthetic chemists. These methods often involve intramolecular cyclization reactions and can be facilitated by various catalytic systems or energy sources.

Palladium-Catalyzed Carboamination Reactions

Palladium-catalyzed carboamination reactions represent a powerful tool for the synthesis of nitrogen-containing heterocycles, including morpholines. This method typically involves the intramolecular cyclization of an unsaturated amine onto an alkene, facilitated by a palladium catalyst. The reaction proceeds through the formation of a new carbon-nitrogen bond and a carbon-carbon bond in a single step. For the synthesis of morpholine analogues, a suitably substituted amino alcohol with a tethered alkene could be employed. The palladium catalyst, often in conjunction with a phosphine ligand, activates the alkene for nucleophilic attack by the amine, leading to the formation of the heterocyclic ring. The specific ligands and reaction conditions can be tuned to control the regioselectivity and stereoselectivity of the cyclization.

Ring-Opening Reactions of Heterocycles

Another versatile approach to morpholine synthesis involves the ring-opening of smaller, strained heterocycles, such as aziridines or epoxides, followed by intramolecular cyclization. For instance, the reaction of an activated aziridine with a haloethanol can lead to a haloalkoxy amine intermediate. Subsequent base-mediated intramolecular cyclization via an SN2 reaction results in the formation of the morpholine ring. This method allows for the introduction of substituents at various positions of the morpholine ring with good stereocontrol, depending on the stereochemistry of the starting aziridine.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The application of microwave irradiation can significantly reduce reaction times for the formation of the morpholine ring compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to faster and cleaner reactions. Microwave-assisted approaches have been successfully employed in various cyclization reactions leading to morpholine derivatives, often resulting in higher throughput and making it an attractive method for library synthesis.

Approaches for Introducing Halogenated Aryl Moieties

The introduction of the 4-bromo-3-fluorophenyl group onto the morpholine nitrogen is a crucial step in the synthesis of the target compound. Several well-established cross-coupling and substitution reactions are suitable for this transformation. The choice of method often depends on the nature of the starting materials and the desired reaction conditions. A plausible and direct approach to the synthesis of 4-(4-bromo-3-fluorophenyl)morpholine would involve the coupling of morpholine with a suitable 4-bromo-3-fluorophenyl halide or an equivalent electrophilic precursor.

One of the most common and effective methods for forming aryl-nitrogen bonds is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the coupling of an amine with an aryl halide. In the context of synthesizing this compound, this would involve the reaction of morpholine with 1,4-dibromo-2-fluorobenzene or a related aryl halide. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand (e.g., BINAP, XPhos), and a base.

Another classical method for the formation of aryl-nitrogen bonds is the Ullmann condensation . This copper-catalyzed reaction involves the coupling of an amine with an aryl halide, typically at elevated temperatures. While effective, the Ullmann condensation often requires harsher reaction conditions compared to the Buchwald-Hartwig amination.

Nucleophilic aromatic substitution (SNAr) offers another potential route, particularly if the aromatic ring is activated by electron-withdrawing groups. In the case of the 4-bromo-3-fluorophenyl moiety, the presence of the halogens provides some activation, and if an additional electron-withdrawing group were present (for example, a nitro group that is later reduced), this pathway would be more favorable. The reaction involves the attack of the nucleophilic morpholine on the electron-deficient aromatic ring, leading to the displacement of a leaving group (e.g., a halide).

A synthetic route analogous to that of 4-(4-bromo-3-fluorobenzyl)morpholine suggests a direct alkylation approach. chemicalbook.com In this reported synthesis, morpholine is reacted with 1-bromo-4-(bromomethyl)-2-fluorobenzene in the presence of potassium carbonate in acetonitrile at room temperature, affording the product in high yield. While this provides the benzyl analogue, a similar nucleophilic substitution on an unactivated 4-bromo-3-fluorophenyl halide would likely require more forcing conditions or catalytic activation as described by the Buchwald-Hartwig or Ullmann reactions.

| Reaction Type | Catalyst/Reagents | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | Mild reaction conditions, high functional group tolerance, broad substrate scope. |

| Ullmann Condensation | Copper catalyst, base | Often requires high temperatures, suitable for specific substrates. |

| Nucleophilic Aromatic Substitution (SNAr) | Base | Requires an electron-deficient aromatic ring for efficient reaction. |

Multi-Step Synthesis Considerations for Substituted Phenyl Rings

The synthesis of the 4-bromo-3-fluorophenyl moiety itself requires careful consideration of the directing effects of the substituents on the aromatic ring. The introduction of the bromine and fluorine atoms at the desired positions (1, 2, and 4) necessitates a strategic multi-step synthetic sequence.

The order of introduction of the functional groups is critical. For instance, starting from a readily available substituted benzene, a sequence of electrophilic aromatic substitution reactions can be employed. The directing effects of the existing substituents will govern the position of the incoming group. Fluorine is an ortho-, para-director, while bromine is also an ortho-, para-director. If starting with fluorobenzene, subsequent bromination would yield a mixture of ortho- and para-bromofluorobenzene. To achieve the desired 1-bromo-2-fluoro substitution pattern, a more controlled approach is often necessary.

One common strategy involves the use of blocking groups or the strategic introduction and subsequent modification of functional groups. For example, a nitro group can be introduced and later reduced to an amino group, which can then be diazotized and converted to a halogen. The directing effects of a nitro group (meta-directing) are different from those of an amino group (ortho-, para-directing), allowing for regiochemical control.

A possible synthetic sequence for a key precursor, such as 1,4-dibromo-2-fluorobenzene, could start from a commercially available difluorobenzene or a fluorinated aniline derivative. Subsequent halogenation or a Sandmeyer reaction could then be used to introduce the bromine atoms at the desired positions. The specific reagents and conditions for each step would need to be carefully optimized to maximize the yield of the desired isomer and minimize the formation of side products.

| Precursor | Synthetic Step | Reagents/Conditions | Resulting Intermediate |

| 2-Fluoroaniline | Diazotization and Sandmeyer Reaction | 1. NaNO₂, HBr2. CuBr | 1-Bromo-2-fluorobenzene |

| 1-Bromo-2-fluorobenzene | Bromination | Br₂, FeBr₃ | Mixture of dibromofluorobenzene isomers |

| 3-Fluoroaniline | Bromination | Br₂ | 2,4-Dibromo-3-fluoroaniline |

| 2,4-Dibromo-3-fluoroaniline | Diazotization and deamination | 1. NaNO₂, H₂SO₄2. H₃PO₂ | 1,3-Dibromo-2-fluorobenzene |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the Morpholine (B109124) Moiety on Biological Activity and Pharmacokinetics

The morpholine ring is a well-regarded scaffold in medicinal chemistry, often referred to as a "privileged structure." nih.gov Its incorporation into a molecule can significantly enhance pharmacokinetic properties. The presence of the oxygen atom and the weak basicity of the nitrogen atom in the morpholine ring contribute to improved solubility and permeability across biological membranes, including the blood-brain barrier. acs.org This can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

The morpholine ring is not merely a passive carrier but can also actively participate in binding to biological targets. The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with receptor sites. nih.gov Furthermore, the entire ring can engage in van der Waals and hydrophobic interactions within a binding pocket. The specific orientation of the morpholine ring, dictated by its linkage to the phenyl group, will influence how it presents its features for interaction with a biological target.

| Pharmacokinetic Parameter | General Influence of Morpholine Moiety |

|---|---|

| Solubility | Generally Increased |

| Metabolic Stability | Often Enhanced |

| Membrane Permeability | Frequently Improved |

| Target Binding | Can act as H-bond acceptor and engage in hydrophobic interactions |

Impact of Halogen Substitutions (Bromine and Fluorine) on Aromatic Rings

The introduction of halogen atoms onto an aromatic ring is a common strategy in drug design to modulate a compound's properties. In 4-(4-Bromo-3-fluorophenyl)morpholine, the presence of both bromine and fluorine atoms has profound effects on its electronic nature, lipophilicity, and potential for specific intermolecular interactions.

The positions of the halogen atoms on the phenyl ring are critical. The fluorine atom at position 3 and the bromine atom at position 4 create a specific electronic environment. Fluorine is a highly electronegative atom that acts as a weak electron-withdrawing group through induction and a weak electron-donating group through resonance. Its small size allows it to often be used as a bioisostere for a hydrogen atom. Bromine is less electronegative than fluorine but is more polarizable and can also participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms.

The combination of fluorine and bromine at adjacent positions can lead to synergistic effects. The electron-withdrawing nature of both halogens can decrease the pKa of the morpholine nitrogen, which can affect its ionization state at physiological pH and, consequently, its binding and pharmacokinetic properties.

A study on morpholine-based chalcones, including a derivative with a 4-bromo-3-fluorophenyl group, has shed light on the potential biological activities associated with this substitution pattern. nih.gov While the direct synergistic effects were not quantified in detail, the presence of this specific di-halogenated phenyl ring was a feature of compounds with notable biological activity. nih.gov The combination of a small, highly electronegative fluorine atom and a larger, more polarizable bromine atom can create a unique electrostatic potential surface on the phenyl ring, influencing how the molecule interacts with its biological target.

| Halogen | Position | Key Physicochemical Effects |

|---|---|---|

| Fluorine | 3 | Electron-withdrawing, potential for H-bonding, can alter pKa |

| Bromine | 4 | Increases lipophilicity, potential for halogen bonding, can block metabolism |

Computational and Theoretical Investigations

Advanced Computational Techniques for Conformational Studies

A comprehensive review of scientific literature and chemical databases did not yield specific computational or theoretical studies focused solely on the conformational analysis of 4-(4-Bromo-3-fluorophenyl)morpholine. Research in this area tends to focus on broader classes of morpholine (B109124) derivatives or compounds with similar structural features, rather than individual molecules, unless they are part of a specific drug discovery and development program. However, the methodologies for such investigations are well-established.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict a variety of molecular properties. In the context of a molecule like this compound, DFT would be instrumental in determining its optimal three-dimensional geometry, conformational energies, and electronic properties.

Researchers would typically employ a functional, such as B3LYP, in combination with a basis set (e.g., 6-31G*) to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. By systematically rotating the bonds, particularly the C-N bond connecting the phenyl ring and the morpholine ring, a potential energy surface can be mapped out to identify all stable conformers and the energy barriers between them.

Furthermore, DFT calculations can provide insights into the molecule's reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various calculated descriptors. While no specific studies on this compound are available, the general approach of using DFT for conformational and electronic analysis is a standard practice in computational chemistry.

Molecular Mechanics and Dynamics Approaches

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods that use classical physics to model the behavior of molecules. These techniques are particularly useful for studying the conformational flexibility and dynamics of larger molecules over time.

In a hypothetical molecular mechanics study of this compound, a force field (e.g., MMFF94 or AMBER) would be used to describe the potential energy of the molecule as a function of its atomic coordinates. A conformational search could then be performed to identify low-energy conformers. This is often a precursor to more accurate but computationally expensive DFT calculations.

Molecular dynamics simulations would provide a time-resolved view of the molecule's conformational changes. By simulating the movement of the atoms over a period of time (typically nanoseconds to microseconds), researchers can observe how the molecule explores different conformational states and how it might interact with a solvent or a biological target. These simulations can reveal the preferred conformations in different environments and the flexibility of the morpholine and phenyl rings.

Although no specific molecular mechanics or dynamics studies for this compound have been published, these methods are routinely applied to understand the conformational landscape of small molecules in drug design and materials science.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of "4-(4-Bromo-3-fluorophenyl)morpholine," the proton signals are expected to appear in distinct regions corresponding to the aromatic and morpholine (B109124) ring protons. The protons on the morpholine ring typically exhibit complex splitting patterns due to their fixed chair conformation, which makes the axial and equatorial protons chemically non-equivalent. stackexchange.com The protons on the phenyl ring will show characteristic splitting patterns influenced by the bromine and fluorine substituents. The fluorine atom will introduce additional coupling (J-coupling) to the adjacent protons, further splitting their signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "this compound" will give a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the halogen substituents. The carbon atoms in the morpholine ring will appear in the aliphatic region of the spectrum.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling networks, helping to connect adjacent protons within the morpholine and phenyl rings. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on their attached protons.

| Compound Name |

| This compound |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound," high-resolution mass spectrometry (HRMS) is particularly useful. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units, which is a clear indicator for the presence of a single bromine atom in the molecule.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule, providing valuable structural information. Common fragmentation pathways could involve the cleavage of the morpholine ring or the loss of the halogen atoms.

| Compound Name |

| This compound |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic and aliphatic protons, C-C stretching vibrations within the phenyl and morpholine rings, and C-O-C stretching of the ether linkage in the morpholine ring. The C-Br and C-F stretching vibrations will appear in the fingerprint region of the spectrum.

| Compound Name |

| This compound |

X-ray Crystallography and Structural Elucidation

| Compound Name |

| This compound |

Chromatographic Methods for Purity and Analysis (e.g., HPLC)

Chromatographic techniques are essential for assessing the purity of "this compound" and for its quantification in various matrices.

Future Directions and Translational Research

Optimization of Potency and Selectivity

A primary focus for the translational development of 4-(4-Bromo-3-fluorophenyl)morpholine will be the systematic optimization of its structure to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, guiding modifications across the molecule. nih.gov

Key optimization strategies include:

Modification of the Morpholine (B109124) Ring: Research has demonstrated that alterations to the morpholine ring can dramatically improve target selectivity. For instance, in the context of kinase inhibitors, replacing a standard morpholine with a bridged morpholine derivative has led to analogues with subnanomolar potency and up to 26,000-fold selectivity for the mTOR kinase over the closely related PI3Kα. nih.govscite.airesearchgate.net This is attributed to the ability of the bulkier bridged structure to exploit subtle differences in the ATP-binding pockets of these enzymes. nih.govresearchgate.netelectronicsandbooks.com Applying such modifications to this compound could similarly enhance its selectivity for a given target.

Substitution on the Phenyl Ring: The existing bromine and fluorine atoms serve as valuable chemical handles for further functionalization. The introduction of different substituents can alter the electronic properties and steric profile of the compound, thereby influencing its binding affinity and selectivity. For example, in the development of EGFR kinase inhibitors, the strategic placement of small electron-withdrawing groups on a phenyl ring was found to be favorable for inhibitory activity. mdpi.com

Scaffold Hopping: This strategy involves replacing the central scaffold while retaining key pharmacophoric features. For this compound, the phenyl-morpholine core could be replaced with bioisosteric scaffolds like quinoline (B57606) or quinazoline (B50416), which are also prominent in medicinal chemistry, to explore new chemical space and potentially discover compounds with improved properties. nih.govfrontiersin.org

A summary of potential modifications and their rationale is presented in the table below.

| Molecular Modification Strategy | Specific Example | Anticipated Outcome | Rationale/Supporting Evidence |

| Morpholine Ring Modification | Introduction of a 2,6- or 3,5-ethylene bridge | Increased target selectivity (e.g., mTOR vs. PI3K) | Bulkier bridged morpholines can exploit deeper binding pockets in specific targets, enhancing selectivity. nih.govresearchgate.net |

| Phenyl Ring Substitution | Replacement of Bromine with an amide or urea (B33335) group | Enhanced target engagement and potency | Introduction of hydrogen bond donors/acceptors can form new interactions with the target protein. electronicsandbooks.com |

| Scaffold Hopping | Replacement of the phenylmorpholine core with a 4-anilino-quinazoline scaffold | Discovery of novel kinase inhibitors | The quinazoline scaffold is a well-established core for potent EGFR inhibitors. mdpi.commdpi.com |

Development of Novel Therapeutic Agents

The this compound scaffold holds significant promise for the development of new drugs across various therapeutic areas, particularly in oncology. The morpholine heterocycle is a key component of numerous anticancer agents, where it contributes to target binding and favorable drug-like properties. researchgate.netnih.gov

Potential therapeutic applications for derivatives of this compound include:

Kinase Inhibitors: The morpholine ring is a common feature in inhibitors of the PI3K/mTOR signaling pathway, which is frequently hyperactivated in cancer. researchgate.netelectronicsandbooks.com The compound Gefitinib, an EGFR inhibitor, also contains a morpholine moiety, highlighting the ring's utility in this class of drugs. Given this precedent, derivatives of this compound could be developed as potent and selective inhibitors of various protein kinases implicated in cancer.

Anticancer Agents: Studies on related structures, such as 4‐[3‐fluoro‐4‐(morpholin‐4‐yl)]phenyl‐1H‐1,2,3‐triazole derivatives, have shown cytotoxic activity against breast and cervical cancer cell lines. researchgate.net This suggests that the 3-fluoro-4-morpholinophenyl substructure, present in the target compound, is a viable starting point for designing new anticancer therapies. researchgate.net

Antimicrobial Agents: While a primary focus is on oncology, phenyl morpholine derivatives have also been reported to possess antimicrobial activities. tandfonline.com Specifically, semicarbazide (B1199961) derivatives containing a 4-bromophenyl moiety have shown potent antibacterial activity against Enterococcus faecalis. mdpi.com This suggests a potential secondary avenue for developing derivatives of this compound as anti-infective agents.

Exploration of New Biological Targets

A key aspect of future research will be to screen this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic opportunities. The structural features of the compound make it a candidate for interacting with several classes of proteins.

Potential new targets for exploration include:

Cholinesterases: Alzheimer's disease research has explored morpholine-bearing quinoline derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters. mdpi.com The phenyl-morpholine core of this compound could be adapted to target these enzymes for neurodegenerative disorders.

Central Nervous System (CNS) Receptors: The morpholine ring is known to improve brain permeability, making it a valuable component in drugs targeting the CNS. acs.orgnih.gov This property could be leveraged to explore the activity of this compound derivatives against CNS targets involved in mood disorders, pain, or neurodegenerative diseases. acs.org

DprE1 Enzyme in Mycobacterium tuberculosis: In the search for new tuberculosis treatments, morpholine-containing compounds have been identified as inhibitors of the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall. researchgate.net This presents an opportunity to investigate this compound as a scaffold for novel anti-tubercular agents.

| Potential Target Class | Therapeutic Area | Rationale |

| Protein Kinases (e.g., mTOR, EGFR, PAK1) | Oncology | Morpholine is a privileged scaffold in numerous approved and investigational kinase inhibitors. researchgate.netnih.gov |

| Cholinesterases (AChE, BChE) | Neurodegenerative Diseases | Related morpholine derivatives have shown potent inhibition of these enzymes. mdpi.com |

| CNS Receptors | Psychiatry, Neurology | The morpholine moiety can improve blood-brain barrier permeability. acs.orgnih.gov |

| DprE1 | Infectious Disease (Tuberculosis) | Morpholine-based compounds have demonstrated inhibitory activity against this essential bacterial enzyme. researchgate.net |

Computational-Experimental Synergy in Drug Design

The integration of computational and experimental methods will be crucial for accelerating the development of therapeutic agents derived from this compound. jddhs.comjddhs.com This synergistic approach allows for a more rational and efficient drug discovery process, from initial hit identification to lead optimization. nih.gov

Key integrated strategies include:

Structure-Based Drug Design: If the three-dimensional structure of a biological target is known, molecular docking simulations can be used to predict how this compound and its virtual derivatives bind within the active site. nih.gov These in silico predictions can prioritize which compounds to synthesize, saving time and resources. jddhs.com For instance, molecular modeling was instrumental in understanding how bridged morpholines achieve high selectivity for mTOR, guiding further synthetic efforts. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of binding interactions predicted by docking. mdpi.com This computational tool can validate binding modes and help refine the design of more potent inhibitors.

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives before they are synthesized. jddhs.com This allows medicinal chemists to filter out compounds with likely poor pharmacokinetic profiles or toxicity issues early in the design cycle, focusing efforts on candidates with a higher probability of success.

This iterative cycle of computational design, chemical synthesis, and experimental validation provides a powerful paradigm for efficiently translating a promising scaffold like this compound into clinically viable therapeutic agents. nih.gov

Q & A

Q. How to design a high-pressure study for this compound using diamond anvil cell (DAC) techniques?

- Methodology : Load crystalline samples into a DAC with a pressure-transmitting medium (e.g., silicone oil). Calibrate pressure using ruby fluorescence. Collect Raman spectra at 0.5 GPa increments up to 3.5 GPa. Use ab-initio molecular dynamics to simulate high-pressure behavior and guide experimental interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.